Product packaging for Chlorosoman(Cat. No.:CAS No. 7040-57-5)

Chlorosoman

Cat. No.: B1197869
CAS No.: 7040-57-5
M. Wt: 198.63 g/mol
InChI Key: XVNBZVNXJMOQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorosoman (CAS 7040-57-5), also known as Pinacolyl methylphosphonochloridate, is an organophosphorus compound with the molecular formula C7H16ClO2P . It is structurally analogous to the nerve agent soman, differing only by the substitution of a fluorine atom with a chlorine atom . This compound is primarily recognized in research as a key precursor in the synthesis of soman and other related compounds . Due to its high toxicity, all handling and procurement must adhere to strict safety and security protocols; it is classified as a chemical weapons precursor (CW/CWP) with regulatory controls on cumulative quantities . In legitimate scientific research, this compound serves as a critical subject in the development of advanced detection and decontamination technologies. Computational and experimental studies explore its interactions with novel nanomaterials, such as Ga-doped boron nitride nanotubes (BNNTs) and cobalt-decorated C24 fullerenes, to engineer highly sensitive sensors and effective adsorbents for chemical warfare agents . These applications are vital for enhancing environmental safety and security measures. This product is provided For Research Use Only and is strictly intended for use in controlled laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClO2P B1197869 Chlorosoman CAS No. 7040-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[chloro(methyl)phosphoryl]oxy-2,2-dimethylbutane
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InChI

InChI=1S/C7H16ClO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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InChI Key

XVNBZVNXJMOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)Cl
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLOROSOMAN
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DSSTOX Substance ID

DTXSID80863993
Record name Chlorosoman
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Molecular Weight

198.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information.
Record name CHLOROSOMAN
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CAS No.

7040-57-5
Record name CHLOROSOMAN
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Record name Phosphonochloridic acid, P-methyl-, 1,2,2-trimethylpropyl ester
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Record name Chlorosoman
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Record name Chlorosoman
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Advanced Synthetic Methodologies for Chlorosoman and Its Stereoisomers

Retrosynthetic Analysis for Chlorosoman and Related Phosphonochloridates

Retrosynthetic analysis is a fundamental approach in organic synthesis, working backward from the target molecule to identify simpler precursor molecules. For phosphonochloridates like this compound, this analysis typically involves key disconnections at the phosphorus atom. The formation of the P-Cl bond is a central step, often achieved through the chlorination of phosphonic acids or their esters. Similarly, the P-O bond, linking the pinacolyl group to the phosphorus, suggests a phosphonylation reaction involving a suitable pinacolyl alcohol derivative and a phosphorus-containing electrophile.

General retrosynthetic pathways for phosphonochloridates often involve the chlorination of phosphonic monoesters or dialkyl phosphonates. researchgate.netencyclopedia.pubmdpi.com For instance, phosphonochloridates can be prepared by the reaction of ethyl hydrogen alkylphosphonates with thionyl chloride. rsc.org Another common route involves the chlorination of dialkyl phosphonates with reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3), or the chlorination of phosphonic monoesters with thionyl chloride (SOCl2) or oxalyl chloride. encyclopedia.pubmdpi.com These disconnections highlight the importance of readily accessible phosphonic acid derivatives and the appropriate chlorinating agents as key synthetic building blocks.

Stereoselective and Enantioselective Synthesis Strategies for Chiral Organophosphonates

The phosphorus atom in this compound is a stereogenic center, meaning it can exist as different enantiomers. The control of stereochemistry is paramount in the synthesis of chiral organophosphonates due to the often-observed differences in biological activity between enantiomers. mdpi.comudayton.edu Achieving stereoselectivity and enantioselectivity in these syntheses remains a significant challenge in organic chemistry. mdpi.comchemrxiv.org

Various strategies have been developed to synthesize chiral organophosphonates with controlled stereochemistry:

Chiral Auxiliaries: Traditional approaches often rely on the use of stoichiometric chiral auxiliaries to direct the stereochemical outcome of a reaction. mdpi.comchemrxiv.orgnumberanalytics.com While effective in achieving high stereoselectivity, this method typically requires stoichiometric amounts of the auxiliary and can involve multi-step approaches for their incorporation and removal. mdpi.com

Asymmetric Catalysis: Catalytic, enantioselective methods are highly desirable as they utilize a catalytic amount of a chiral substance to induce asymmetry. mdpi.comchemrxiv.org

Chiral Nucleophilic Catalysis: This approach has been explored for the synthesis of enantioenriched phosphorus centers. For example, racemic H-phosphinate species can be coupled with nucleophilic alcohols under halogenating conditions using a chiral nucleophilic catalyst. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: Chiral bisoxazoline-zinc(II) complexes have been successfully applied in the catalytic direct enantioselective electrophilic amination of beta-keto phosphonates, achieving high yields and enantiomeric excesses (up to 98% ee). nih.gov The addition of copper(II) chloride has also been shown to increase the stereoselectivity in the synthesis of chiral organophosphinates. udayton.edu

Hydrogen-Bond-Donor Catalysis: This method has emerged as a generalizable strategy for the enantioselective synthesis of chlorophosphonamidates, which serve as versatile chiral P(V) building blocks. This approach leverages dual-hydrogen-bond-donor catalysts to promote stereoselective nucleophilic substitution reactions. chemrxiv.org

Asymmetric Hydrophosphylation: Chiral N-phosphonylimines reacting with lithium phosphites have provided an efficient route to various substituted chiral α-amino phosphonates with excellent yields (94-97%) and diastereoselectivities (93:7-99:1). The choice of base for generating the nucleophile is critical for asymmetric induction. nih.gov

Resolution: While not always the most efficient, resolution techniques, often involving physical properties or chiral-stationary phase separation, have also been employed to obtain enantiopure phosphorus compounds. mdpi.com

The development of these strategies aims to overcome limitations such as substrate scope, modest stereoselectivity, and the need for stoichiometric chiral control elements. mdpi.comudayton.edu

Precursor Synthesis and Purification Techniques for O-Pinacolyl Methylphosphonochloridate

O-Pinacolyl methylphosphonochloridate, referred to as this compound, is a key compound whose synthesis and purification are critical for its applications. Several synthetic routes have been reported for its preparation.

One method involves a Finkelstein reaction, where soman (B1219632) (the fluoridate analog) reacts with sodium chloride in dimethylformamide (DMF) to achieve fluoride (B91410) substitution. wikipedia.org Another hypothetical metathetic reaction involves soman, anhydrous aluminum chloride, and sodium chloride in a suitable solvent, precipitating sodium hexafluoroaluminate. wikipedia.org

More generally, phosphonochloridates, including O-Pinacolyl methylphosphonochloridate, are commonly prepared by the chlorination of corresponding phosphonic monoesters or dialkyl phosphonates. researchgate.netencyclopedia.pubmdpi.com For instance, the chlorination of phosphonic monoesters with thionyl chloride or oxalyl chloride is a milder method suitable for more complex functionalities. encyclopedia.pubmdpi.com

A specific example of this compound synthesis involves the reaction of O-pinacolyl methylphosphonic acid (PubChem CID 12026) or its derivatives. researchgate.net In the context of hapten synthesis, O-pinacolyl methylphosphonochloridate has been synthesized by the displacement of the chlorine atom from a suitable precursor. One procedure describes adding O-pinacolyl methylphosphonochloridate to a solution of KOH and an amino carboxylic acid in methanol.

Common Reagents for Phosphonochloridate Synthesis:

Reagent TypeSpecific ReagentsApplication
Chlorinating AgentsPCl5, POCl3, SOCl2, Oxalyl chlorideConversion of dialkyl phosphonates or phosphonic monoesters to phosphonochloridates. encyclopedia.pubmdpi.com
Halide SourcesSodium chloride (in Finkelstein reaction)Fluoride-to-chloride substitution from phosphonofluoridates. wikipedia.org
SolventsDMF, Dry Hexane, DCMReaction media. wikipedia.orgrsc.orgnih.gov

Purification Techniques:

Due to the reactivity of phosphonochloridates, they are often used immediately after preparation without extensive purification. nih.govunh.edu However, when purification is necessary, standard techniques include:

Column Chromatography: Often performed with silica (B1680970) gel, using solvent mixtures like petroleum ether/ethyl acetate (B1210297) as eluents. rsc.org

Solvent Extraction: Used to separate the desired product from byproducts and unreacted starting materials, often followed by drying over anhydrous sodium sulfate (B86663) or magnesium sulfate. rsc.org

Distillation: For some phosphonochloridates, distillation can be employed to obtain the desired product, particularly for less reactive or more stable compounds. unh.edu

Trituration: Washing with water can remove ammonium (B1175870) salts, yielding a white powder. nih.gov

The purity of the product is often monitored using techniques such as 1H NMR, 31P NMR, 13C NMR, and mass spectrometry (ESI-MS). rsc.orgnih.gov

Mechanistic Studies of Key Synthetic Steps in Phosphonochloridate Formation

Understanding the reaction mechanisms involved in phosphonochloridate formation is crucial for optimizing synthetic routes and controlling selectivity. The formation of phosphonochloridates from phosphonic acid derivatives typically involves nucleophilic substitution at the phosphorus center.

Two primary mechanistic pathways are generally considered for substitution reactions at phosphorus(V) centers:

Dissociative SN1-type mechanism: This pathway involves the formation of a stable metaphosphate intermediate (PO3-). mdpi.com

Associative, two-step addition-elimination mechanism: This mechanism proceeds through the formation of a phosphorane intermediate. mdpi.com

In the context of phosphonochloridate synthesis from phosphonic monoesters using chlorinating agents like oxalyl chloride, the reaction typically involves the activation of the phosphonate (B1237965) oxygen, followed by chloride attack and elimination. For instance, the chlorination of H-phosphinate moieties using tetrachloromethane can lead to the formation of racemic phosphonochloridates. mdpi.com

Mechanistic studies in related phosphonate chemistry also highlight the importance of carbocation intermediates in certain phosphono migration reactions catalyzed by enzymes. nih.gov While specific detailed mechanistic studies for O-Pinacolyl methylphosphonochloridate formation are less publicly detailed due to its sensitivity, the general principles of phosphorus chemistry, involving the electrophilic nature of the phosphorus atom and the leaving group ability of the chloride, govern these transformations. The inclusion of chlorinating agents often facilitates the conversion of a P-OH or P-OR group into a more reactive P-Cl bond.

Exploration of Alternative Catalytic Approaches for Improved Synthetic Efficiency

The pursuit of improved synthetic efficiency in the production of organophosphonates, including this compound, drives the exploration of alternative catalytic approaches. These methods aim to enhance yields, selectivity (especially stereoselectivity), and atom economy, while potentially reducing reaction times and harsh conditions.

Key areas of exploration include:

Chiral Catalysis: As discussed in Section 2.2, chiral nucleophilic catalysis mdpi.com and metal-catalyzed asymmetric synthesis udayton.edunih.gov are actively being investigated to achieve enantioselective formation of chiral phosphonates. The use of novel chiral catalysts, such as HyperBTM in conjunction with transition metals, is being explored to improve stereoselectivity. udayton.edu

Hydrogen-Bond-Donor Catalysis: This emerging field offers a powerful tool for the enantioselective synthesis of P(V) stereogenic centers, including chlorophosphonamidates, by activating electrophiles through hydrogen bonding. chemrxiv.org

Green Chemistry Approaches: The development of sustainable and efficient methods is a growing trend. For example, the synthesis of benzyl (B1604629) phosphonates has been achieved using a PEG/KI catalytic system, avoiding volatile/toxic organic solvents and reactive alkali metals, leading to high yields and selectivity at room temperature. researchgate.net While not directly for phosphonochloridates, such approaches indicate a broader shift towards more environmentally benign catalytic systems in organophosphorus chemistry.

Enzymatic Catalysis: Although less common for phosphonochloridates directly, enzymes are increasingly being explored for the synthesis of complex organophosphorus compounds due to their high specificity and efficiency under mild conditions. For example, some enzymes catalyze unusual phosphono migration reactions, suggesting potential for novel synthetic pathways. nih.gov

Flow Chemistry: Continuous flow setups are being investigated for biocatalytic reactions, offering advantages in terms of reaction control, safety, and scalability, which could be applied to phosphonochloridate synthesis in the future. beilstein-journals.org

These alternative catalytic approaches represent a continuous effort to refine the synthesis of organophosphorus compounds, making them more accessible, efficient, and environmentally friendly.

Comprehensive Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Isomeric Purity Assessment

Spectroscopic methods are crucial for elucidating the molecular structure and assessing the isomeric purity of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For organophosphorus compounds such as Chlorosoman, ¹H, ¹³C, and particularly ³¹P NMR are highly informative. researchgate.net

¹H NMR Spectroscopy: Proton NMR provides insights into the number, type, and connectivity of hydrogen atoms within the molecule. The chemical shifts of protons are influenced by their electronic environment, allowing for the differentiation of various alkyl and other proton-containing groups. For this compound, the protons on the methyl group directly attached to phosphorus, the pinacolyl group (including the tert-butyl and methine protons), would exhibit distinct signals. oregonstate.edupdx.edu

¹³C NMR Spectroscopy: Carbon-13 NMR yields information about the carbon skeleton. Each unique carbon environment produces a characteristic signal, with chemical shifts providing clues about hybridization and surrounding functional groups. hw.ac.uk In this compound, the carbons of the methyl group, the pinacolyl group's tert-butyl carbons, and the methine carbon, as well as the carbon directly bonded to phosphorus, would be identifiable. hw.ac.uk

³¹P NMR Spectroscopy: Phosphorus-31 NMR is exceptionally valuable for phosphorus-containing compounds due to the 100% natural abundance of the ³¹P isotope and its spin-1/2 nucleus, which simplifies spectral interpretation. wikipedia.org The chemical shift of the phosphorus atom in this compound (a phosphonochloridate) would be highly sensitive to its bonding environment (P=O, P-Cl, P-C, P-O-C), providing direct evidence of the phosphorus moiety's structure and oxidation state. Chemical shifts are typically referenced to 85% phosphoric acid, assigned as 0 ppm. wikipedia.org The ³¹P NMR spectrum can also reveal the presence of impurities or degradation products containing different phosphorus environments. researchgate.net

While specific ¹H, ¹³C, and ³¹P NMR data for this compound are not widely documented in general public databases, these techniques are routinely applied to similar organophosphorus compounds for structural confirmation and purity assessment. researchgate.netmagritek.comrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Key functional groups in this compound, such as the phosphoryl (P=O) bond and the P-Cl bond, would exhibit characteristic absorption bands. The P=O stretch typically appears as a strong absorption in the 1200-1300 cm⁻¹ range, while P-Cl stretches are generally found at lower wavenumbers. nobraintoosmall.co.nzgovinfo.gov Additionally, C-H stretching and bending vibrations from the methyl and pinacolyl groups would be observed. nobraintoosmall.co.nz

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that induce a change in polarizability. It is particularly useful for detecting symmetric vibrations and bonds involving heavier atoms. For this compound, the P=O and P-Cl stretches, as well as the carbon skeleton vibrations, would be detectable. mdpi.comdtic.mil Raman spectroscopy offers advantages for remote monitoring and can provide rapid feedback on chemical composition. [19 in previous search]

Both IR and Raman spectroscopy are essential for confirming the presence of the expected functional groups and for identifying any impurities or degradation products that might have different vibrational signatures.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic methods are vital for separating complex mixtures, quantifying components, and identifying impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. jhu.eduscielo.brmeasurlabs.com this compound is a semi-volatile compound, making it amenable to GC-MS analysis. [10 in previous search]

Purity Assessment: GC-MS is routinely employed to assess the purity of this compound by separating it from synthetic byproducts or impurities. The chromatogram provides a profile of all volatile components, with the area under each peak corresponding to its relative abundance. jhu.eduscielo.br

Degradation Product Analysis: Given this compound's reactivity, especially its expected hydrolysis to form corrosive hydrochloric acid on contact with water noaa.gov, GC-MS can be used to identify and quantify degradation products. The mass spectrometer provides characteristic fragmentation patterns for each compound, enabling their identification even at trace levels. [32 in previous search] this compound is listed as an analyte in the U.S. EPA's Selected Analytical Methods for Environmental Remediation and Recovery (SAM) for air samples (Method TO-15) and as a determinative technique for sample preparation, indicating its suitability for GC-MS analysis in environmental contexts. epa.govepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation and analysis of non-volatile, thermally labile, or high-molecular-weight compounds that are not suitable for GC-MS.

Analysis of Non-Volatile Intermediates and Degradation Products: While this compound itself is semi-volatile, its synthesis or degradation pathways may involve non-volatile intermediates or products. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and specificity for such compounds. japsonline.com The technique can separate complex mixtures in the liquid phase and then ionize and detect individual components based on their mass-to-charge ratio and fragmentation patterns. this compound is included in the SAM 2012 list of analytes for which LC/MS analysis may be used. [12 in previous search] This capability is crucial for a complete understanding of the compound's chemical behavior and stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

X-ray Crystallography for Solid-State Structural Elucidation of Analogues

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids. While this compound is a liquid at standard conditions (boiling point 84 °C at 4 Torr) [10 in previous search], making direct X-ray crystallography challenging, this technique is invaluable for the structural elucidation of its solid analogues or related organophosphorus compounds. pdf4pro.comwassenaar.orgclhs.co.kr

Precise Structural Information: For crystalline analogues, X-ray crystallography provides highly accurate bond lengths, bond angles, and torsion angles, offering direct confirmation of stereochemistry and conformation. This is critical for understanding the precise arrangement of atoms around the phosphorus center, which can influence chemical reactivity and biological activity. [3, 6, 7, 8, 15, 24, 28, 39 in previous search]

Isomeric Purity and Polymorphism: X-ray crystallography can confirm the isomeric purity of a compound and identify different crystalline forms (polymorphs) that might have distinct physical and chemical properties. nih.gov Studies on organophosphorus compounds, including those with phosphorus-chlorine bonds, have utilized X-ray diffraction to characterize their solid-state structures and dynamics. jhu.eduresearchgate.netredalyc.orgacs.orgresearchgate.net

Electroanalytical Chemistry for Redox Behavior Analysis

Electroanalytical chemistry plays a pivotal role in understanding the fundamental electrochemical properties of chemical compounds, including their redox behavior. Techniques within this field measure electrical properties such as current, voltage, and charge to provide insights into chemical composition and reactivity. thegoodscentscompany.comnih.govwikidata.org For compounds like this compound, electroanalytical methods, particularly cyclic voltammetry (CV), would be instrumental in elucidating their oxidation and reduction pathways.

Principles of Electroanalytical Characterization

Cyclic voltammetry is a widely utilized electroanalytical technique that involves linearly scanning the potential of a working electrode back and forth between two set values while measuring the resulting current. nist.govthegoodscentscompany.com This process generates a cyclic voltammogram, a plot of current versus applied potential, which reveals critical information about the thermodynamics and kinetics of electrochemical reactions. thegoodscentscompany.com Key parameters extracted from a cyclic voltammogram include peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) and peak currents (ipa, ipc). The position of the formal potential (E0'), derived from the average of the anodic and cathodic peak potentials for a reversible system, is characteristic of a redox species. The separation between peak potentials (ΔEp) and the ratio of peak currents (ipc/ipa) provide insights into the reversibility of the electron transfer process. Deviations from ideal reversible behavior (e.g., larger ΔEp, current ratio not equal to unity) can indicate kinetic limitations or coupled chemical reactions. nih.gov

Expected Redox Pathways

Given this compound's structure as an organophosphorus compound containing a phosphorus-chlorine (P-Cl) bond, its redox behavior would primarily involve electron transfer processes at the phosphorus center or the cleavage of the P-Cl bond. Organophosphorus compounds are known to undergo various electrochemical reactions, including both oxidation and reduction, depending on their specific functional groups and the electrochemical environment.

The P-Cl bond in organophosphorus chlorides is inherently reactive, particularly towards nucleophiles, which suggests a potential for reductive cleavage. In an electrochemical reduction, the P-Cl bond could undergo a one- or two-electron reduction, leading to the elimination of a chloride ion and the formation of a phosphorus-centered radical or anion, respectively. Such processes are common in the electrochemistry of organic halides.

Conversely, oxidation processes might involve the phosphorus atom itself, which can exist in various oxidation states. The presence of oxygen atoms bonded to phosphorus (P=O) could also influence the electron density around the phosphorus center, affecting its susceptibility to oxidation. However, without specific experimental data, the exact potentials and mechanisms for these hypothetical redox events in this compound cannot be precisely defined.

It is important to note that, despite the general understanding of organophosphorus electrochemistry, detailed experimental research findings and specific data tables on the electroanalytical characterization and redox behavior of this compound (pinacolyl methylphosphonochloridate) are not widely reported in open scientific literature. Therefore, specific peak potentials, current values, or mechanistic details derived from direct electrochemical studies of this compound cannot be provided at this time.

Methodological Considerations for this compound Analysis

Should electroanalytical studies be conducted on this compound, standard electrochemical setups would be employed. A typical three-electrode system, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel (B162337) electrode), and an auxiliary (counter) electrode (e.g., platinum wire), would be used. The choice of solvent and supporting electrolyte would be crucial to ensure adequate solubility of this compound and its electrochemical stability within the potential window of interest. Given its reactivity, non-aqueous solvents with appropriate electrolytes might be preferred to avoid hydrolysis. Control of experimental parameters such as scan rate, temperature, and solution pH (if applicable in a non-aqueous system or for hydrolysis products) would be essential for comprehensive characterization of its redox processes.

Compound Information

The following table lists the chemical compounds mentioned in this article along with their respective PubChem CIDs.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Kinetic Studies under Varying Chemical Conditions

Detailed kinetic studies specifically focusing on the hydrolytic stability of Chlorosoman under varying chemical conditions are not extensively documented in publicly available scientific literature. However, based on its classification as an organophosphorus compound and its structural similarity to other phosphonochloridates and nerve agents, its hydrolytic behavior can be inferred from general principles of organophosphorus chemistry.

This compound has a reported solubility in water of 1,030 mg/L wikipedia.org. Upon contact with water, this compound is expected to undergo hydrolysis, leading to the formation of corrosive hydrochloric acid noaa.gov. This reactivity is characteristic of acyl halides and sulfonyl halides, to which phosphonochloridates bear functional similarities noaa.gov.

Table 1: Illustrative Hydrolysis Kinetic Data (Hypothetical for this compound) (Note: Specific kinetic data for this compound are not widely published. This table illustrates the type of data that would typically be presented in hydrolytic stability studies.)

Condition (pH, Temperature)Observed Rate Constant (k_obs)Half-Life (t½)Proposed Major Product(s)
Acidic (e.g., pH 2, 25°C)(Data not available)(Data not available)(Expected: Methylphosphonic acid derivative)
Neutral (e.g., pH 7, 25°C)(Data not available)(Data not available)(Expected: Methylphosphonic acid derivative)
Alkaline (e.g., pH 10, 25°C)(Data not available)(Data not available)(Expected: Methylphosphonic acid salt)

Acid-Catalyzed Hydrolysis Mechanisms

While a specific acid-catalyzed hydrolysis mechanism for this compound is not detailed in public records, the general mechanism for acid-catalyzed hydrolysis of esters and similar compounds provides a framework for understanding its likely pathway. In such reactions, the carbonyl oxygen (or in the case of this compound, potentially the phosphoryl oxygen or the leaving group chlorine) is protonated, increasing the electrophilicity of the reaction center (the phosphorus atom). This protonation facilitates the nucleophilic attack by water. Subsequent steps typically involve the formation of a tetrahedral intermediate, proton transfers, and the elimination of the alcohol or chloride leaving group, ultimately leading to the formation of a carboxylic acid or a phosphonic acid derivative noaa.govgoogle.comphysicsandmathstutor.comyoutube.comfas.orgresearchgate.net. For this compound, this would involve the cleavage of the P-Cl bond, with the chlorine acting as the leaving group.

Base-Catalyzed Hydrolysis Mechanisms

Similarly, detailed base-catalyzed hydrolysis mechanisms for this compound are not explicitly reported. However, the base-catalyzed hydrolysis of esters and organophosphorus compounds generally proceeds via a nucleophilic acyl substitution-like mechanism noaa.govgoogle.comphysicsandmathstutor.comopcw.org. In this pathway, a hydroxide (B78521) ion acts as a strong nucleophile, attacking the electrophilic phosphorus center of this compound. This attack leads to the formation of a pentacoordinate (tetrahedral-like) intermediate. The subsequent collapse of this intermediate results in the elimination of the chloride leaving group and the formation of a phosphonic acid, which would be deprotonated to its salt in the presence of excess base. Organophosphorus nerve agents, including soman (B1219632), are known to hydrolyze rapidly under alkaline conditions google.com.

Influence of Medium and Ionic Strength on Hydrolysis Rates

The influence of the reaction medium and ionic strength on the hydrolysis rates of this compound is not specifically quantified in publicly available data. However, for chemical reactions in general, and particularly for those involving charged species or transition states, both the nature of the medium (e.g., solvent polarity) and the ionic strength can significantly affect reaction kinetics cam.ac.uknih.govmdpi.comnih.govrsc.org.

Changes in solvent polarity can alter the stability of reactants, transition states, and intermediates, thereby influencing the activation energy and reaction rate. For reactions involving the formation or dispersal of charge in the transition state, changes in ionic strength can affect the rate constants. For instance, an increase in ionic strength can decrease the rate of reactions between similarly charged ions or increase the rate between oppositely charged ions, by stabilizing or destabilizing the transition state nih.gov. While specific data for this compound are unavailable, it is expected that its hydrolysis rates would be sensitive to these environmental factors, consistent with the behavior of other organophosphorus compounds.

Nucleophilic Substitution Mechanisms and Kinetics at the Phosphorus Center

This compound, as a methylphosphonochloridate, is characterized by its high reactivity towards nucleophilic substances due to the presence of the easily replaceable chlorine atom attached to the phosphorus center ontosight.ai. Nucleophilic substitution at phosphorus centers is a well-studied area in organophosphorus chemistry.

These reactions can proceed via two main mechanistic pathways: concerted or stepwise koreascience.krhhs.govhhs.gov.

Concerted Mechanism: In a concerted (SN2-like) mechanism, bond formation with the incoming nucleophile and bond breaking with the leaving group occur simultaneously through a single pentacoordinate transition state.

Stepwise Mechanism: A stepwise (addition-elimination, AN + DN) mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate, followed by the expulsion of the leaving group koreascience.krhhs.govhhs.gov. The specific pathway can depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.

The reactivity of this compound with nucleophiles is evident in its interaction with oximes. Oximes, such as pralidoxime (B1201516) and HI-6, are used as antidotes for organophosphorus nerve agent poisoning, including poisoning by this compound. Their mechanism of action involves nucleophilic attack on the phosphorus center of the inhibited enzyme (acetylcholinesterase), leading to the displacement of the phosphoryl moiety and reactivation of the enzyme. This process exemplifies the susceptibility of the phosphorus-chlorine bond in this compound to nucleophilic attack.

Specific kinetic data (e.g., second-order rate constants) for the nucleophilic displacement reactions of this compound with various common nucleophiles (e.g., alkoxides, amines, water) are not widely reported in public scientific literature. Such data would typically be determined using spectrophotometric methods under pseudo-first-order conditions, allowing for the calculation of second-order rate constants.

Table 2: Illustrative Nucleophilic Substitution Kinetic Data (Hypothetical for this compound) (Note: Specific kinetic data for this compound are not widely published. This table illustrates the type of data that would typically be presented in nucleophilic substitution studies.)

NucleophileTemperature (°C)SolventObserved Second-Order Rate Constant (k_N)Proposed Mechanism
(Example: Hydroxide)(Data not available)(Data not available)(Data not available)(Expected: Stepwise or Concerted)
(Example: Alkoxide)(Data not available)(Data not available)(Data not available)(Expected: Stepwise or Concerted)
(Example: Amine)(Data not available)(Data not available)(Data not available)(Expected: Stepwise or Concerted)

Oxidation and Reduction Pathways of the Organophosphorus Core

Specific, detailed oxidation and reduction pathways for the organophosphorus core of this compound are not extensively described in publicly available literature. However, organophosphorus compounds, in general, can undergo various oxidation and reduction reactions depending on the specific functional groups present and the reaction conditions.

For other organophosphate compounds, such as organophosphate flame retardants, degradation pathways can involve successive hydroxylation and oxidative dechlorination. Oxidation can also serve as a detoxification pathway for certain chemical warfare agents, often targeting sulfur or phosphorus atoms google.com. For instance, sulfides can be oxidized to sulfoxides and sulfones google.com. The phosphoryl (P=O) group, a common feature in many organophosphorus compounds including this compound, is relatively stable but can be involved in some redox processes. The presence of the chlorine atom might also influence these pathways, potentially leading to oxidative dehalogenation under certain conditions.

Reduction pathways for organophosphorus compounds often involve the conversion of P=O to P-H or the reduction of other functional groups. Reductive dehalogenation has been observed for some chlorinated organophosphates. The specific products and kinetics of such reactions for this compound would depend heavily on the reducing or oxidizing agent and the reaction environment.

Thermal Decomposition Mechanisms and Product Identification

Detailed thermal decomposition mechanisms and identified products specifically for this compound are not widely reported in public scientific literature. However, based on its chemical structure and classification, certain general expectations regarding its thermal stability and decomposition products can be made.

Studies on the thermal decomposition of other materials, such as fireproof sealants or inorganic salts, often employ techniques like thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) or mass spectrometry (MS) to identify gaseous products (e.g., CO₂, H₂O, NH₃) and characterize the different decomposition stages ontosight.aicam.ac.ukkoreascience.krhhs.gov. For this compound, such analyses would be crucial to identify specific volatile products and solid residues formed at various temperatures. Given its structure, potential decomposition products could include phosphorus oxides, carbon oxides, and various chlorinated organic fragments.

Table 3: Illustrative Thermal Decomposition Data (Hypothetical for this compound) (Note: Specific thermal decomposition data and identified products for this compound are not widely published. This table illustrates the type of data that would typically be presented in thermal decomposition studies.)

Temperature Range (°C)Observed Decomposition EventMajor Gaseous ProductsSolid Residues
Initial Decomposition(Data not available)(Expected: HCl, organic fragments)(Expected: Phosphorus-containing residue)
Higher Temperatures(Data not available)(Expected: CO, CO₂, P oxides)(Expected: Carbonaceous residue, inorganic phosphates)

Photochemical Reactivity and Degradation Pathways

Direct and detailed research specifically focusing on the photochemical reactivity and degradation pathways of this compound is limited uni.lufishersci.com. However, insights into its potential behavior under light exposure can be inferred from studies on structurally similar organophosphorus nerve agents (OPNAs) such as soman and sarin (B92409).

Limited Direct Photolysis under Solar Radiation: Computational studies on related organophosphorus compounds, including sarin and dimethyl methylphosphonate (B1257008) (DMMP), indicate that the threshold for their electronic excitation occurs in the vacuum-ultraviolet (VUV) region of the spectrum fishersci.com. This energy range is significantly beyond the upper limit of terrestrial solar radiation (approximately 4.5 eV) fishersci.com. This suggests that direct photolysis of this compound, similar to its analogues, under natural sunlight conditions might be minimal due to insufficient energy absorption.

Indirect Photodegradation Mechanisms: While direct photolysis by solar radiation may be limited, organophosphorus compounds can undergo degradation through indirect photochemical processes or advanced oxidation processes (AOPs). These mechanisms often involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can facilitate degradation. For instance, studies on organophosphorus flame retardants (OPFRs) and pesticides have demonstrated enhanced photodegradation when exposed to UV light in the presence of hydrogen peroxide (UV/H₂O₂) nih.govnih.gov. The UV/H₂O₂ process generates hydroxyl radicals, which are highly reactive and can degrade a wide range of organic molecules nih.gov. Similarly, the presence of photosensitizers (e.g., acetone) can accelerate the photodegradation of certain organophosphorus pesticides in water wikipedia.org.

The influence of halide ions, such as chloride, on the photodegradation of organic pollutants has also been observed . In some cases, photoexcited organic compounds can oxidize halide ions to produce halogen radicals, leading to the formation of halogenated intermediates . Given that this compound contains a chlorine atom, such interactions could potentially play a role in its environmental fate, although specific data for this compound is not available.

Degradation Pathways and Products: For organophosphorus nerve agents like soman, hydrolysis is generally considered a primary environmental degradation pathway nih.govherts.ac.ukwikipedia.org. This process typically leads to the formation of less toxic phosphonic acid derivatives herts.ac.uk. For soman, a key hydrolysis product is pinacolyl methylphosphonic acid (PMPA), also known as pinacolyl methylphosphonate (PMP) herts.ac.uk. Given the structural similarity between this compound and soman, it is plausible that this compound would undergo similar degradation, potentially yielding pinacolyl methylphosphonic acid or related phosphonate (B1237965) products through hydrolytic pathways, which might be initiated or influenced by photochemical processes in certain environments.

The environmental fate of organophosphorus compounds, including nerve agents and their degradation products, involves a complex interplay of various processes such as hydrolysis, volatilization, biodegradation, and reactions on solid phases, in addition to photolysis nih.gov.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to study the electronic structure and properties of molecules, including organophosphorus compounds. DFT calculations can provide critical information about molecular geometry, electronic distribution, and energy levels, which are directly related to a compound's reactivity pku.edu.cnbohrium.com.

For Chlorosoman and related organophosphorus nerve agents, DFT is used to:

Analyze Electronic Structure : DFT helps in determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, their energy gap (Eg), and molecular electrostatic potential (MEP) maps bohrium.comresearchgate.netchemmethod.com. These parameters are crucial for understanding electron transfer processes and identifying regions prone to electrophilic or nucleophilic attack researchgate.netchemmethod.com. For instance, studies on similar nerve agents have shown that changes in HOMO and LUMO values after adsorption can indicate changes in electrical conductivity, which is relevant for sensor development chemmethod.com.

Investigate Binding Properties : DFT studies have been applied to understand the binding properties of nerve agents, including Soman (B1219632), Sarin (B92409), Tabun, and VX, to various surfaces like metal salts or nanoclusters acs.orgnih.govchemmethod.comresearchgate.netresearchgate.net. These calculations determine Gibbs free binding energies, which indicate the strength of interaction. For example, DFT studies investigated the adsorption of Soman and this compound onto boron nitride nanotubes (BNNTs) to assess their sensitivity as potential sensors, revealing exothermic adsorption processes and charge transfer during complexation researchgate.netresearchgate.net. Another study explored the interaction of Soman and this compound with cobalt-decorated C24 fullerene, noting alterations in structural and electronic properties upon interaction researchgate.net.

Table 1: Representative DFT-Calculated Electronic Properties and Adsorption Energies for Organophosphorus Compounds

Compound/SystemMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Adsorption Energy (kcal/mol)Reference
AlN (pure)wB97XD/6-311G(d,p)-8.54-0.637.91N/A chemmethod.com
Sarin on AlNDFTN/AN/AN/A-38.36 chemmethod.com
Soman on BNNTB3LYPN/AN/AN/AExothermic adsorption researchgate.net
This compound on BNNTB3LYPN/AN/AN/AExothermic adsorption researchgate.net

Note: N/A indicates data not explicitly provided in the source for that specific parameter.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior in various environments, particularly in solution dtic.mil. For this compound and similar compounds, MD simulations are crucial for understanding how they behave in different solvents and how they interact with other molecules.

Key applications of MD simulations include:

Conformational Dynamics : MD can reveal the conformational flexibility of molecules in solution, which is important for understanding their reactivity and interactions dtic.mil. For nerve agents, MD simulations have been used to study their conformational dynamics and how these might influence their interactions with biological targets or decontaminating agents dtic.mil.

Solvent Effects : Explicitly treating the solvent molecules in MD simulations allows for a realistic depiction of solvent effects on reaction mechanisms and rates osti.gov. This is particularly relevant for hydrolysis reactions, where water molecules play a direct role in the chemical transformation osti.gov.

Intermolecular Interactions : MD simulations can model the non-covalent interactions between a compound and its surrounding molecules, such as solvent molecules or host molecules researchgate.netnih.gov. For instance, MD simulations have been used to study the inclusion complexes of V-type nerve agents (like VX) with β-cyclodextrin, revealing stable complex formation and the role of intermolecular hydrogen bonds in enhancing stability researchgate.net. Similarly, MD simulations coupled with MM-GBSA calculations have been applied to study the inclusion complexes of Soman and VX with cyclodextrin-based countermeasures, providing insights into their binding and hydrolytic profiles nih.gov. These simulations can help in designing new decontamination technologies by understanding the effects of solvents on reaction mechanisms and rates rsc.orgosti.gov.

Ab Initio Calculations for Reaction Pathway Elucidation and Transition State Analysis

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, are essential for accurately elucidating reaction pathways and characterizing transition states (TS) nih.govresearchgate.netacs.orgd-nb.infonih.gov. These high-level calculations provide detailed energetic and structural information about the reaction coordinate, including activation energies and the nature of intermediates.

For organophosphorus compounds like this compound, ab initio methods are employed to:

Determine Reaction Mechanisms : They can map out the step-by-step process of chemical transformations, such as hydrolysis, which is a primary degradation pathway for many organophosphorus compounds osti.govnih.govresearchgate.netacs.org. Studies on organophosphate hydrolysis have revealed that the reaction can follow either a multistep pathway involving a pentavalent intermediate or a one-step mechanism through a single transition state, depending on the orientation of the attacking nucleophile and the leaving group conformation researchgate.netacs.org.

Identify Transition States and Activation Energies : Ab initio calculations are crucial for locating transition states, which represent the highest energy point along a reaction pathway, and calculating their corresponding activation energies osti.govnih.govnih.gov. For example, quantum chemical DFT and ab initio methods have been used to calculate reaction-free energies associated with the neutralization of VX, finding that alkaline hydrolysis is more favorable than ammonolysis or neutral hydrolysis for initial P-S and P-O bond cleavages nih.gov. These calculations have shown good agreement with experimental results for decontamination mechanisms and energy barriers of V-type nerve agents osti.gov.

Understand Solvent Influence : Ab initio methods can be combined with implicit or explicit solvent models to account for the influence of the aqueous environment on reaction pathways and energetics osti.govacs.orgnih.gov. This allows for a more realistic assessment of reactivity in solution.

Quantitative Structure-Reactivity Relationship (QSPR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its reactivity, allowing for the prediction of chemical transformations and properties based on molecular descriptors pku.edu.cnescholarship.orgconicet.gov.areuropa.eu. This methodology is particularly valuable for reactive compounds like this compound, where experimental data may be limited or difficult to obtain.

Key aspects of QSPR modeling for this compound and related compounds include:

Predicting Reactivity : QSPR models utilize various molecular descriptors (e.g., topological indices, quantum chemical descriptors, physicochemical properties) to establish mathematical relationships with observed reactivity parameters escholarship.orgconicet.gov.ar. These models can predict the rates or outcomes of chemical reactions, such as hydrolysis or other degradation pathways escholarship.orgnih.gov.

Identifying Key Structural Features : By analyzing the descriptors that contribute most significantly to the QSPR model, researchers can identify specific structural features or electronic properties that govern the reactivity of organophosphorus compounds pku.edu.cneuropa.eu. For example, studies using conceptual DFT in QSPR models have shown that the phosphorus atom is a nucleophilic reaction site and that certain substitutions can enhance electrophilic attack pku.edu.cn.

Screening and Design : QSPR models can be used to screen large sets of compounds for desired reactivity profiles, aiding in the design of new compounds with specific chemical transformation characteristics or in predicting the degradation behavior of existing ones escholarship.orgeuropa.eu. While general QSAR models for reactive compounds that can be metabolized in vivo may have limitations due to complex enzyme activities and biotransformation processes, QSPR models focusing on specific chemical transformations can provide valuable insights nih.gov.

Table 2: Examples of Descriptors Used in QSPR/QSAR Models for Organophosphorus Compounds

Descriptor TypeExamplesApplication/RelevanceReference
Quantum Chemical DescriptorsHOMO, LUMO, Chemical Potential (μ), Hardness (η), Electrophilicity (ω), Fukui functions, Charge DensitiesDescribing electronic properties and identifying reactive sites, predicting toxicity and reactivity pku.edu.cneuropa.eu
Topological IndicesConnectivity parameters from graph theoryQuantifying molecular structure for correlation with hydrolysis rates escholarship.org
Physicochemical PropertiesHydrophobicity (π), LogP, Aqueous SolubilityCorrelating with reactivity and environmental behavior, though may have limitations for complex reactive compounds europa.eunih.gov
Conformational DescriptorsConformation-dependent parametersStudying enzyme inhibition ability and reactivity conicet.gov.ar

Mechanisms of Molecular Interaction with Chemical Reagents and Model Biomacromolecules Purely Chemical Perspective

Chemical Phosphorylation Mechanisms on Model Serine/Threonine/Tyrosine Derivatives

The reactivity of Chlorosoman with hydroxyl-containing compounds, such as model serine, threonine, and tyrosine derivatives, proceeds via a chemical phosphorylation mechanism. This involves a nucleophilic attack on the electrophilic phosphorus atom of this compound. The hydroxyl group's oxygen acts as the nucleophile, displacing the chlorine atom from the phosphorus center. This reaction forms a stable phosphonate (B1237965) ester bond.

The mechanism is generally understood as an associative addition-elimination process, where the nucleophile (hydroxyl oxygen) attacks the phosphorus, leading to the formation of a transient pentacovalent phosphonate intermediate. Subsequently, the chlorine atom departs as a leaving group, yielding the phosphonylated derivative acs.org. For instance, in reactions with model serine derivatives, the hydroxyl oxygen of the serine side chain attacks the phosphorus, resulting in the formation of a phosphonylated serine adduct. This process is analogous to the phosphonylation observed with other organophosphorus compounds, where the nucleophilic hydroxyl group of a model alcohol or phenol (B47542) derivative would undergo a similar reaction. The rate of such reactions can be influenced by the steric and electronic properties of the hydroxyl group and its local chemical environment. For example, primary hydroxyl groups have been observed to react faster than secondary hydroxyl groups in similar chlorination reactions capes.gov.br.

Table 1: General Chemical Phosphorylation Reaction

Reactant 1Reactant 2 (this compound)Intermediate (Proposed)Product (Phosphonylated Derivative)Leaving Group
R-OH (e.g., model Ser/Thr/Tyr derivative)R'-P(O)(Cl)R''Pentacovalent Phosphorus SpeciesR-O-P(O)R'R''Cl⁻

Active Site Chemical Binding Dynamics with Model Enzymes

The interaction of this compound with model enzymes involves its chemical binding at the enzyme's active site. For organophosphorus compounds, this typically entails a covalent modification of a specific amino acid residue within the active site, most notably a serine hydroxyl group. This covalent binding is a key aspect of the "chemical binding dynamics."

In the context of model enzymes, this compound, being an analog of soman (B1219632), is expected to undergo phosphonylation of the catalytic serine residue in the active site acs.orghhs.govhhs.gov. This process involves the nucleophilic attack of the serine hydroxyl oxygen on the phosphorus atom of this compound, leading to the formation of a stable phosphonate adduct and the release of a chloride ion. This covalent attachment effectively blocks the active site, preventing the enzyme from performing its catalytic function.

The initial interaction between the enzyme's active site and this compound may involve non-covalent forces, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, which guide this compound into an optimal orientation for the subsequent covalent reaction uomustansiriyah.edu.iq. This initial non-covalent binding is followed by the irreversible phosphonylation step, which constitutes the primary chemical binding dynamic.

Stereochemical Influences on Molecular Recognition in Chemical Systems

In chemical reactions, especially those involving chiral reactants or chiral environments (such as the active site of a model enzyme), the stereoisomers of this compound may exhibit different reaction rates or product distributions. For instance, nucleophilic attack on a trigonal planar phosphorus center (which might occur in a transition state or intermediate) can lead to the formation of different stereoisomers if the attacking species approaches from distinct "faces" of the molecule libretexts.org.

Enzymes, even model ones, are known for their high stereospecificity, meaning they can differentiate between enantiomers or prochiral groups libretexts.org. Therefore, if a model enzyme's active site presents a specific chiral environment, one stereoisomer of this compound might fit and react more favorably than another. This stereochemical preference would be dictated by the precise spatial arrangement of atoms and functional groups within the active site and on the this compound molecule, influencing the transition state energy for each stereoisomeric pathway.

Inhibition Kinetics of Model Enzymes through Chemical Interaction

The chemical interaction of this compound with model enzymes, particularly through covalent modification, leads to enzyme inhibition. The kinetics of this inhibition can be described by parameters such as the inactivation rate constant (k_inact) and the inhibition constant (K_I). For irreversible inhibitors like organophosphorus compounds, the inhibition typically follows a mechanism where the inhibitor first forms a reversible complex with the enzyme (EI complex), which then proceeds to an irreversible covalent modification (EI*).

While specific kinetic data for this compound's interaction with model enzymes are not extensively detailed in the provided search results, the general principles of organophosphorus enzyme inhibition kinetics apply. For instance, the inactivation constant (K_inact) and the half-life of inactivation are crucial parameters. For related organophosphorus compounds like soman, the inhibition of acetylcholinesterase is characterized by rapid "aging," a process where the phosphonylated enzyme undergoes a dealkylation, making reactivation by chemical reactivators more difficult hhs.govmdpi.com. This aging process is a chemical transformation of the enzyme-inhibitor adduct that further stabilizes the inhibited state.

Table 2: Key Kinetic Parameters in Irreversible Enzyme Inhibition

ParameterDescription
k_inact Inactivation rate constant; describes the rate of irreversible enzyme modification.
K_I Inhibition constant; represents the dissociation constant of the reversible enzyme-inhibitor complex.
t₁/₂ (inactivation) Half-life of enzyme inactivation; time required for 50% of the enzyme to be irreversibly inhibited.

The study of such kinetics provides insights into the chemical reactivity of this compound with specific functional groups in model enzyme active sites and the stability of the resulting covalent adducts.

Degradation and Decontamination Chemistry Focus on Chemical Pathways and Catalysis

Chemical Hydrolysis Kinetics and Product Analysis for Abatement

Chemical hydrolysis represents a fundamental degradation pathway for organophosphorus compounds such as Chlorosoman. This reaction involves the interaction of the compound with water, leading to the scission of chemical bonds noaa.gov. Upon contact with water, this compound is expected to yield corrosive hydrochloric acid noaa.gov.

The hydrolysis of nerve agents and their precursors, including this compound, typically results in the formation of alkylphosphonic acids (AMPAs) as initial degradation products chromatographytoday.com. These AMPAs can subsequently undergo further, albeit slower, hydrolysis to produce methylphosphonic acid (MPA) chromatographytoday.com. The identification of these hydrolysis products, such as pinacolyl methylphosphonate (B1257008) and methylphosphonic acid, is vital for confirming the prior presence of nerve agents or their precursors in environmental and biological samples chromatographytoday.comopcw.org.

For instance, the structurally analogous nerve agent soman (B1219632) undergoes hydrolysis involving the cleavage of its P-F bond, followed by the slower cleavage of the P-Oi-Pr bond, yielding isopropyl methylphosphonic acid (iPMPA) and ultimately methylphosphonic acid (MPA) opcw.org. Given this structural similarity, this compound is expected to follow a comparable hydrolysis pathway, initiated by the cleavage of its P-Cl bond.

Analyzing these polar and acidic degradation products often necessitates specialized analytical techniques due to their low volatility and high polarity chromatographytoday.com. Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for trace analysis, capable of achieving sub-parts per billion (ppb) sensitivity chromatographytoday.com.

Table 1: Expected Hydrolysis Products of this compound

Parent CompoundExpected Primary Hydrolysis ProductExpected Secondary Hydrolysis Product
This compoundPinacolyl methylphosphonateMethylphosphonic acid

Catalytic Decomposition Strategies (e.g., Metal-Organic Frameworks, Nanomaterials)

Catalytic decomposition offers highly efficient methods for the destruction of chemical warfare agents and their precursors, including this compound. This approach employs catalysts to accelerate the conversion of toxic molecules into non-toxic or low-toxicity smaller molecules mdpi.com.

Metal-Organic Frameworks (MOFs) have demonstrated significant potential in the degradation of chemical agents, including this compound google.com. MOF compositions, typically composed of metal clusters and coordinating ligands, can be integrated into decontamination formulations and facilitate the decomposition of chemical agents, even in non-aqueous environments google.com. Research indicates that the decomposition rate of chemical agents can be effectively determined using these MOF compositions google.com.

Nanomaterials are also being explored for their catalytic properties in the decomposition of chemical warfare agents. While specific data on this compound's catalytic decomposition by nanomaterials is not extensively detailed in the provided information, studies on similar organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), offer relevant insights. For example, CuO-CeO2/γ-Al2O3 catalysts have shown high efficiency in the thermal catalytic decomposition of DMMP. This is attributed to a strong interaction between copper and cerium, which promotes the generation of surface-adsorbed oxygen, thereby enhancing decomposition performance mdpi.com.

Furthermore, the catalytic methanolysis of nerve agents like soman has been investigated using copper or zinc complexes, demonstrating effective decomposition under ambient conditions researchgate.net. This suggests that similar metal-catalyzed alcoholysis strategies could be effectively applied to this compound.

Oxidative Decontamination Chemistry and Reagent Development

Oxidative decontamination chemistry involves utilizing oxidizing agents to neutralize hazardous compounds. Oxidation is a viable strategy when the target atom within the toxic chemical is not in its highest oxidation state opcw.org. This process can lead to the formation of non-toxic and stable products opcw.org.

For chemical warfare agents, oxidation has been successfully employed for both their destruction and decontamination opcw.org. While specific oxidative reagents tailored for this compound are not detailed in the provided search results, the general principles apply. For instance, the sulfur atom in thiols produced during VX hydrolysis can be oxidized by atmospheric oxygen to form disulfides. Similarly, thiodiglycol (B106055), a hydrolysis product of sulfur mustard (HD), oxidizes to thiodiglycol sulfoxide (B87167) and thiodiglycol sulfone opcw.org. This illustrates the potential for oxidative pathways to further break down the hydrolysis products of organophosphorus compounds.

Reagent development in this field focuses on creating efficient and safe oxidizing agents capable of rapidly neutralizing this compound. These reagents aim for complete mineralization of the compound, converting it into carbon dioxide and other inorganic compounds, though achieving complete mineralization can be economically intensive openbiotechnologyjournal.com.

Advanced Oxidation Processes for this compound Abatement

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment technologies that rely on the generation of highly reactive species, predominantly hydroxyl radicals (•OH), to oxidize and degrade persistent organic pollutants openbiotechnologyjournal.comresearchgate.netmdpi.com. These processes are considered highly effective for the abatement of recalcitrant, toxic, and non-biodegradable compounds openbiotechnologyjournal.comresearchgate.net.

AOPs can achieve either partial degradation or complete mineralization of organic compounds openbiotechnologyjournal.com. They are broadly defined as aqueous phase oxidation methods that specifically enhance the concentration of hydroxyl radicals within a solution openbiotechnologyjournal.comresearchgate.net. Examples of AOPs include UV photolysis, oxidation with hydrogen peroxide (H2O2), and catalytic ozonation nmfrc.orgmdpi.com.

Table 2: Common Advanced Oxidation Processes and Their Characteristics

AOP TypeKey Reactive SpeciesGeneral Application for Pollutant Degradation
UV PhotolysisDirect photolysisEffective for various organic compounds mdpi.com
H2O2 OxidationHydroxyl radicalsCan be used, but may be ineffective as a single technology for persistent compounds mdpi.com
Catalytic OzonationHydroxyl radicalsEnhanced degradation in basic environments openbiotechnologyjournal.com
Electrochemical OxidationHydroxyl radicals, other reactive speciesEffective for degrading persistent organic pollutants mdpi.com

Structure Reactivity Relationship Studies of Chlorosoman and Analogues Focus on Chemical Reactivity

Influence of Substituent Modifications on Reaction Rates and Selectivity

Substituent modifications significantly influence the reaction rates and selectivity of chemical compounds by exerting electronic and steric effects. In organophosphorus compounds such as Chlorosoman, changes to the groups attached to the phosphorus atom can alter its electrophilicity and the stability of transition states, thereby affecting reaction kinetics.

The general principles of substituent effects, such as inductive effects (electron-donating or electron-withdrawing capabilities) and steric hindrance, are paramount. Electron-withdrawing groups can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack, while bulky substituents can impede access to the reactive site. These effects collectively dictate the reaction pathways and the efficiency of chemical transformations.

Conformational Analysis and its Impact on Reactivity Profiles

Conformational analysis is the study of the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and how these arrangements influence its properties, including reactivity. The preferred conformations are determined by their relative free energies, and these shapes can significantly impact the free energy of activation for a reaction, thus affecting the reaction rate.

Isomeric Purity and its Impact on Chemical Transformation Pathways

Isomeric purity, particularly stereoisomeric purity, plays a critical role in the chemical transformation pathways and biological interactions of chiral compounds like this compound and its analogues. Organophosphorus compounds, including Soman (B1219632) and its analogues, often possess chiral centers, leading to different stereoisomers (e.g., R(P) and S(P) at the phosphorus, and R(C) and S(C) at the carbon center of the pinacolyl group). These stereoisomers can exhibit vastly different reactivities and selectivities towards enzymes and other biological targets.

For instance, studies on Soman analogues have demonstrated significant stereoselectivity in their detoxification by enzymes such as phosphotriesterase (PTE) and human carboxylesterase 1 (hCE1). The wild-type PTE showed a preference for the R(P)R(C) stereoisomer of a Soman analogue (O-pinacolyl p-nitrophenyl methylphosphonate), with a catalytic rate constant (kcat) of 48 s⁻¹. In contrast, the S(P)R(C) stereoisomer had a much lower kcat of 0.3 s⁻¹. Interestingly, specific mutations in PTE (e.g., I106A/F132A/H254Y) could reverse this stereoselectivity, enhancing the catalytic activity towards the S(P)-enantiomers, which are typically more toxic. Similarly, hCE1 exhibits a strong preference for the P(R) enantiomers of Soman and Cyclosarin analogues.

This differential reactivity based on isomeric purity is crucial for understanding chemical transformation pathways. In a racemic mixture of this compound, different stereoisomers might react at varying rates or via distinct mechanisms with specific reagents or enzymes, leading to a complex mixture of products. Achieving high isomeric purity can therefore be essential for controlling reaction outcomes and ensuring specific transformation pathways.

Table 1: Catalytic Activity (kcat) of Wild-Type Phosphotriesterase (PTE) Towards Soman Analogue Stereoisomers
Soman Analogue Stereoisomerkcat (s⁻¹)
R(P)R(C)48
R(P)S(C)4.8
S(P)R(C)0.3
S(P)S(C)0.04

Theoretical Descriptors and Their Correlation with Chemical Reactivity

Theoretical descriptors, derived from quantum mechanical calculations, provide valuable insights into the electronic structure and reactivity of chemical compounds. For this compound and Soman, density functional theory (DFT) methods have been employed to calculate various descriptors, including:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are critical indicators of a molecule's reactivity. The HOMO energy relates to a molecule's electron-donating ability (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity). The energy gap between HOMO and LUMO (EH-L) is often correlated with chemical stability and reactivity; a smaller gap generally indicates higher reactivity.

Global Reactivity Descriptors: These include electrophilicity (ω), chemical potential (μ), chemical hardness (h), and chemical softness (S).

Electrophilicity (ω): A measure of a molecule's ability to accept electrons.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (h): Resistance to deformation or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap and is more reactive.

Chemical Softness (S): The inverse of chemical hardness, indicating the ease of deformation or charge transfer.

These descriptors have been calculated for this compound and Soman in the context of their adsorption on nanostructures like boron nitride nanotubes (BNNTs) and C24 fullerenes. For instance, studies investigating the adsorption of Soman and this compound on BNNTs and cobalt-decorated C24 fullerenes utilized these descriptors to understand the interaction energies and charge transfer phenomena, which are direct manifestations of their chemical reactivity. The calculated adsorption energies, for example, being negative, indicate that the adsorption process is thermodynamically favorable, reflecting the reactivity of these compounds with certain surfaces.

Table 2: Examples of Theoretical Descriptors Calculated for Soman and this compound (in adsorption studies)
DescriptorSomanThis compoundRelevance to Reactivity
HOMO Energy(Calculated)(Calculated)Electron-donating ability (nucleophilicity)
LUMO Energy(Calculated)(Calculated)Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (EH-L)(Calculated)(Calculated)Chemical stability and reactivity (smaller gap = higher reactivity)
Electrophilicity (ω)(Calculated)(Calculated)Ability to accept electrons
Chemical Potential (μ)(Calculated)(Calculated)Tendency of electrons to escape
Chemical Hardness (h)(Calculated)(Calculated)Resistance to deformation/charge transfer
Chemical Softness (S)(Calculated)(Calculated)Ease of deformation/charge transfer

The correlation of these theoretical descriptors with observed chemical reactivity allows for the prediction of how structural changes might affect a compound's behavior, aiding in the understanding of reaction mechanisms and the design of new chemical transformations.

Environmental Fate and Persistence in Abiotic Systems

Hydrolytic Degradation in Abiotic Aquatic Environments

Hydrolytic degradation is a significant abiotic pathway for many chemical compounds in aquatic environments, and Chlorosoman is expected to undergo such a process up.ptencyclopedia.pub. This compound is anticipated to react with water, leading to the formation of corrosive hydrochloric acid noaa.gov. This reaction is characteristic of phosphonochloridates and indicates that hydrolysis is a primary degradation mechanism.

In general, hydrolytic reactions involve the insertion of an oxygen atom into the molecule, often resulting in the scission of chemical bonds up.pt. Ester bonds, which are present in many organophosphate compounds, are particularly susceptible to hydrolysis, a process that can significantly reduce their environmental half-lives up.pt. The rate and extent of hydrolytic degradation are influenced by environmental conditions such as pH and temperature up.ptencyclopedia.pub.

Photodegradation in Abiotic Atmospheric and Aquatic Systems

Specific research findings on the photodegradation of this compound in abiotic atmospheric and aquatic systems are not detailed in the provided sources. However, photodegradation, or photolysis, is a widely recognized abiotic process where light, predominantly in the ultraviolet (UV) spectrum, provides the energy to break chemical bonds up.pt. This process can occur in any environment exposed to sufficient light energy, including the atmosphere and surface waters up.pt.

For various organic compounds, UV radiation and oxygen are crucial factors that initiate degradation, often leading to chain scission semanticscholar.org. In the case of polymers containing heteroatoms in their main chain, degradation can proceed through photo-oxidation semanticscholar.org. Abiotic degradation pathways, such as photolysis, are often considered to precede biodegradation, as they can modify the compound's structure, potentially increasing its susceptibility to further breakdown by increasing surface area or reducing molecular weight encyclopedia.pubsemanticscholar.org. The efficiency of photodegradation can also be affected by factors like the concentration and composition of dissolved organic matter (DOM) and the specific wavelengths of light absorbed researchgate.net.

Sorption and Transport Phenomena in Inanimate Matrices (e.g., Soil, Water)

Detailed information regarding the specific sorption and transport behavior of this compound in inanimate matrices like soil and water is not available in the provided literature. However, the general principles governing the movement and retention of chemical compounds in these matrices can be applied.

Compounds with low sorption coefficients (K(D)) tend to be highly mobile, indicating a propensity to leach into groundwater or migrate into drainage and surface waters, potentially leading to widespread environmental contamination researchgate.netnih.gov. Conversely, compounds that exhibit strong adsorption to soil particles are more likely to accumulate in the upper soil layers researchgate.net. The complex nature of the soil matrix, including its clay mineral content and organic matter composition, significantly influences the sorption affinity, mobility, and dissipation rates of chemical substances within the soil environment researchgate.net.

Role of Environmental Chemical Conditions (e.g., pH, Temperature) on Abiotic Degradation

Environmental chemical conditions, particularly pH and temperature, are pivotal in influencing the rates and pathways of abiotic degradation for chemical compounds. While specific experimental data for this compound's response to these conditions are not detailed, general chemical principles and studies on analogous compounds provide insight.

pH: The rate of hydrolytic degradation is highly sensitive to pH up.ptencyclopedia.pub. For many compounds, degradation rates tend to increase at extreme pH values, both acidic and alkaline up.pt. For instance, some organophosphorus compounds show limited hydrolysis under acidic conditions but exhibit a significantly faster reaction rate in alkaline environments whiterose.ac.uk. Acid-catalyzed hydrolysis can accelerate the scission of susceptible bonds, such as ester linkages mdpi.com.

Academic Review and Future Directions in Chlorosoman Chemical Research

Emerging Methodologies for Enhanced Synthesis and High-Throughput Analytical Characterization

Advancements in synthetic methodologies for phosphonochloridates are continuously sought to improve efficiency, selectivity, and environmental compatibility. The use of oxalyl chloride as a chlorinating agent has shown promise for preparing phosphonochloridate intermediates in excellent yields from dienylphosphonates under mild conditions, often in the presence of triethylamine (B128534) in solvents like toluene (B28343) for subsequent selective substitution. This approach represents a move towards milder and more controlled synthesis. Further research is needed to explore catalytic systems that can facilitate these transformations with higher atom economy and reduced waste.

In parallel, the field of high-throughput analytical (HTA) characterization is rapidly evolving, offering significant potential for accelerating research on phosphonochloridates. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and desorption electrospray ionization mass spectrometry (DESI-MS) are already being utilized in high-throughput experimentation (HTE) workflows for rapid analysis of chemical screens. These methodologies, which enable the analysis of numerous samples in short timeframes, could be specifically adapted for the rapid characterization of phosphonochloridate libraries, reaction intermediates, and products. This would allow for faster optimization of synthetic conditions and a more comprehensive understanding of reaction outcomes. The application of such HTA methods to phosphonochloridates could significantly reduce the analytical bottleneck often encountered in synthetic chemistry, leading to accelerated discovery and development.

Potential for Development of Novel Chemical Decontamination Technologies

Chlorosoman, like other phosphonochloridates, is known to undergo hydrolysis. It is rapidly hydrolyzed by dilute aqueous sodium hydroxide (B78521) and decomposes slowly in water, forming hydrochloric acid and a phosphonic acid derivative. nih.gov This inherent reactivity forms a basis for potential decontamination strategies. Future research in novel chemical decontamination technologies could leverage and enhance this hydrolytic susceptibility.

Enzymatic approaches offer a promising avenue for the detoxification of organophosphorus compounds, including phosphonochloridates. Enzymes like phosphotriesterases (PTE) and diisopropylfluorophosphatases (DFPases) have demonstrated the ability to hydrolyze and detoxify organophosphate-based chemical warfare agents. Research into engineering or discovering enzymes with enhanced catalytic activity and specificity towards the phosphonochloridate moiety of this compound could lead to highly efficient and environmentally benign decontamination solutions.

Beyond enzymatic methods, novel physical and chemical decontamination technologies, such as non-thermal plasma, electron beam radiation, pulsed light, electrolyzed water, and cold plasma, are being explored for the degradation of various toxic compounds. While these technologies have shown high efficiency in degrading other contaminants, their specific application and optimization for the rapid and complete degradation of this compound and similar phosphonochloridates warrant further investigation. The mechanisms by which these advanced oxidation processes or energetic treatments interact with the phosphorus-chlorine bond and the resulting degradation products would need thorough study to ensure effective and safe decontamination.

Research Avenues in Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry offer powerful tools for gaining predictive insights into the behavior of chemical systems, including phosphonochloridates. These methodologies can be employed to accurately predict the properties of unknown compounds and to elucidate the detailed pathways of chemical reactions. For this compound, computational quantum chemistry can be utilized to predict energy barriers and transition states for various reactions, providing insights into reaction rates and mechanisms.

Specific research avenues include:

Reaction Mechanism Elucidation: Using quantum mechanical methods to map out reaction pathways, transition states, and intermediates involved in the synthesis, hydrolysis, and other transformations of this compound. This can provide a deeper understanding of its reactivity and selectivity.

Property Prediction: Developing and applying computational methods to accurately predict physical and chemical properties of this compound and its derivatives, such as boiling points, densities, solubilities, and spectroscopic characteristics, which can be challenging or hazardous to determine experimentally.

Catalyst Design: Employing computational approaches to design and screen novel catalysts that could enhance the selectivity or efficiency of reactions involving phosphonochloridates, or facilitate their degradation.

Machine Learning Integration: Combining machine learning models with computational chemistry data to accelerate predictions and amplify insights. This could involve training models on existing phosphonochloridate data to predict reactivity, stability, or optimal synthetic conditions, thereby guiding experimental efforts more efficiently.

Advancements in Understanding Stereochemical Control in Organophosphorus Reactions

The phosphorus atom in organophosphorus compounds can be a stereogenic center, meaning it can exist in different spatial arrangements (enantiomers). Understanding and controlling the stereochemistry of reactions involving phosphorus is critical, especially given the potential for different enantiomers to exhibit distinct chemical or biological activities.

Advancements in this area relevant to phosphonochloridates include:

Synthesis of P-Stereogenic Intermediates: Research focuses on preparing P-chirogenic intermediates, such as secondary phosphine (B1218219) oxides and H-phosphinates, which serve as crucial building blocks for synthesizing P-stereogenic compounds. The development of methods for their enantioseparation or asymmetric synthesis is of particular importance.

Stereospecific Reactions: Investigating reactions that proceed with retention or inversion of configuration at the phosphorus center. For instance, some reactions involving phosphine(V) oxides have been shown to occur with retention of configuration at phosphorus. Understanding the factors that dictate the stereochemical outcome of nucleophilic and electrophilic substitutions at the phosphorus center is a key area of study.

Multiple Stereoselectivity: Exploring cooperative catalysis and the introduction of multiple chiral centers into ligands or the cooperation of different catalysts to achieve enhanced stereochemical control in organophosphorus synthesis.

Mechanistic Studies: Detailed mechanistic investigations using physical organic chemistry methods, such as Hammett and Brønsted linear free energy relationships (LFER) and kinetic isotope effects (KIE), are vital for unambiguously interpreting the mechanistic pathways and understanding the stereochemical course of phosphoryl transfer reactions.

These advancements contribute to the ability to synthesize specific enantiomers of phosphonochloridates and their derivatives, which is crucial for applications where stereochemistry plays a significant role.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.